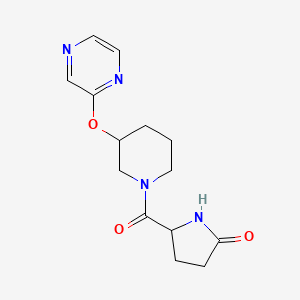

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one core structure.

作用機序

Mode of Action

Pyrrolidin-2-ones often exert their effects through interactions with biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrrolidin-2-ones and pyrazines can be involved in a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Action Environment

The action of “5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets .

準備方法

The synthesis of 5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . The process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and additives such as DMAP . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of pyrrolidin-2-ones involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

科学的研究の応用

This compound is utilized in scientific research for its unique properties. It is used in drug discovery due to its potential biological activities. Additionally, it serves as a versatile synthon in organic synthesis, allowing for the creation of various functionalized derivatives . In material science, it is employed for its structural properties, which can be leveraged in the development of new materials.

類似化合物との比較

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, which is a target for cancer treatment

生物活性

5-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in drug discovery. This compound features a pyrrolidin-2-one core structure and is notable for its interactions with various biological targets, which can lead to significant changes in cellular processes.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 290.32 g/mol

- CAS Number : 2034210-27-8

The compound's structure includes a pyrazinyl moiety linked to a piperidine ring, which is critical for its biological activity. The presence of the pyrrolidinone enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing processes such as cell signaling and metabolic regulation.

Key Pathways Affected:

- Cell Proliferation : The compound may inhibit cell growth by interfering with the signaling pathways that regulate the cell cycle.

- Apoptosis Induction : It has been observed to promote apoptosis in certain cancer cell lines, suggesting potential applications in oncology.

- Antiviral Activity : Research indicates that similar compounds within this class exhibit antiviral properties, potentially positioning this compound as a candidate for further investigation against viral infections.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for determining its bioavailability and efficacy. Factors influencing these properties include:

- Absorption : The compound's solubility and stability in biological fluids affect how well it can be absorbed into systemic circulation.

- Distribution : Lipophilicity plays a role in how the compound distributes throughout body tissues.

- Metabolism : Understanding how the compound is metabolized can provide insights into its duration of action and potential toxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound, highlighting their therapeutic potential:

Anticancer Activity

A study investigated the cytotoxic effects of pyrrolidinone derivatives on various cancer cell lines, demonstrating that modifications to the piperidine and pyrrolidinone structures could enhance anticancer activity. Notably, compounds exhibiting IC₅₀ values below 10 μM were considered highly potent against specific tumor types .

Antiviral Properties

Research has shown that pyrazine derivatives can inhibit viral replication in vitro. For example, compounds structurally similar to this compound demonstrated significant antiviral activity against influenza viruses at concentrations ranging from 4 to 20 μg/mL .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with other heterocyclic compounds is useful:

| Compound Name | Biological Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | <10 | |

| Compound B | Antiviral | 4 - 20 | |

| Compound C | Antitubercular | 1.35 - 2.18 |

This table illustrates the promising biological activities associated with related compounds, suggesting that this compound may share similar therapeutic potentials.

特性

IUPAC Name |

5-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c19-12-4-3-11(17-12)14(20)18-7-1-2-10(9-18)21-13-8-15-5-6-16-13/h5-6,8,10-11H,1-4,7,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANLALAERFVSOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCC(=O)N2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。